molecular formula C24H25N5O3 B2872189 2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922038-49-1

2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2872189
CAS No.: 922038-49-1
M. Wt: 431.496
InChI Key: UHWCGCILNOGEPG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25N5O3 and its molecular weight is 431.496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research into pyrazolo[3,4-d]pyrimidine derivatives and similar compounds has led to the discovery of molecules with promising biological activities. For example, studies have explored the synthesis of novel pyrazolopyrimidine derivatives with potential anticancer and anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit specific enzymes or cellular processes associated with disease states, showcasing the chemical versatility and therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in drug discovery and development (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Anticancer Applications

Several studies have synthesized and tested pyrazolo[3,4-d]pyrimidine derivatives for their antimicrobial and anticancer activities. These compounds have been found to show significant in vitro efficacy against various bacterial strains and cancer cell lines, demonstrating their potential as leads for the development of new therapeutic agents. The structural modification of these molecules allows for the optimization of their biological activities and the exploration of their mechanism of action (Nassar, Atta-Allah, & Elgazwy, 2015), (Abunada, Hassaneen, Kandile, & Miqdad, 2008).

Selective Enzyme Inhibition

The exploration of pyrazolo[3,4-d]pyrimidine derivatives has also extended to their selective inhibition of enzymes, such as phosphodiesterase type 4 (PDE4), which is relevant in the context of inflammatory diseases. This research underscores the chemical compound's utility in designing selective enzyme inhibitors that could serve as targeted therapies for various diseases, highlighting the potential of these compounds in medicinal chemistry and drug design (Raboisson et al., 2003).

Properties

IUPAC Name

2-ethoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-32-21-11-7-6-10-19(21)23(30)25-12-13-29-22-20(14-27-29)24(31)28(16-26-22)15-18-9-5-4-8-17(18)2/h4-11,14,16H,3,12-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCGCILNOGEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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